![molecular formula C11H10FN3O B1482603 6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine CAS No. 2090975-26-9](/img/structure/B1482603.png)

6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine

Vue d'ensemble

Description

Synthesis Analysis

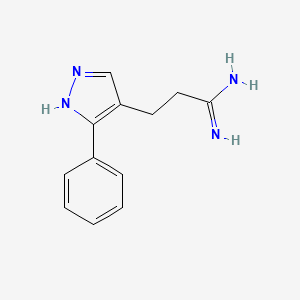

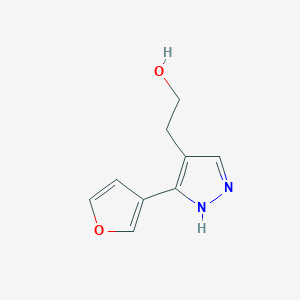

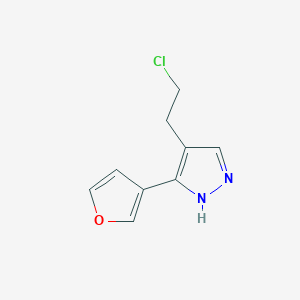

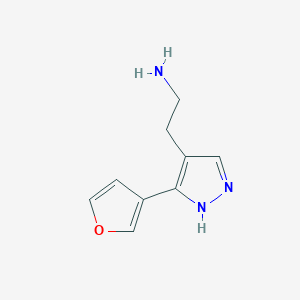

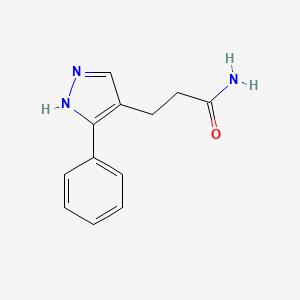

The synthesis of pyrimidine derivatives, such as “6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine”, involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H10FN3O. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The fluorophenoxy group is attached to the pyrimidine ring via a methylene bridge.Chemical Reactions Analysis

Pyrimidine derivatives, such as “this compound”, can undergo various chemical reactions. For instance, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Applications De Recherche Scientifique

Tyrosine Kinase Inhibitors

- Application: This compound is used in the development of tyrosine kinase inhibitors, which are crucial in targeting receptors for the EGF family of growth factors. A study by Rewcastle et al. (1998) demonstrates its role in inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. The compound is effective in competitively binding at the ATP site of these enzymes, showcasing its potential in cancer therapy (Rewcastle et al., 1998).

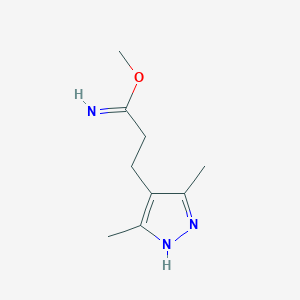

Synthesis of Methoxy Esters

- Application: This compound is involved in the synthesis of methoxy esters of amino-substituted pyrimidines. According to a study published in the journal "Chemistry of Heterocyclic Compounds" (2013), these derivatives have been found to possess fungicidal properties, indicating their potential in agricultural applications (Тумкявичюс et al., 2013).

Novel Pyrimidine Derivatives

- Application: A study by Muralidharan et al. (2019) discusses the synthesis of novel pyrimidine derivatives, where this compound is used to develop anti-inflammatory and analgesic agents. These derivatives have been found to exhibit significant biological activities, suggesting their potential use in pain management and inflammation treatment (Muralidharan et al., 2019).

Mécanisme D'action

Target of Action

2-aminopyrimidine derivatives have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 . These organisms could be potential targets of the compound.

Mode of Action

Some 2-aminopyrimidines have been reported to be active in low micromolar to submicromolar concentration , suggesting that they may interact with their targets at these concentrations.

Biochemical Pathways

Given that some 2-aminopyrimidines have antiplasmodial and antitrypanosomal activities , it’s possible that they may affect the biochemical pathways related to these diseases.

Result of Action

Some 2-aminopyrimidines have shown quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity .

Propriétés

IUPAC Name |

6-[(4-fluorophenoxy)methyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O/c12-8-1-3-10(4-2-8)16-6-9-5-11(13)15-7-14-9/h1-5,7H,6H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOHHJUZFRNZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC(=NC=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

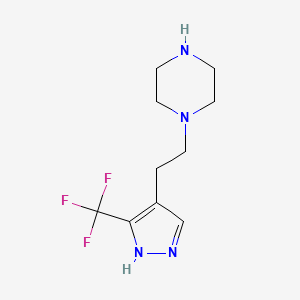

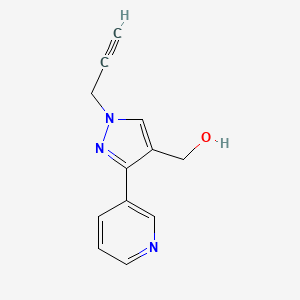

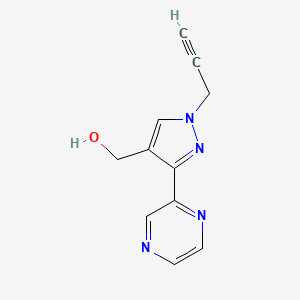

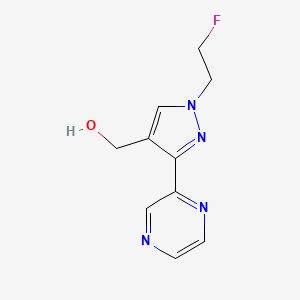

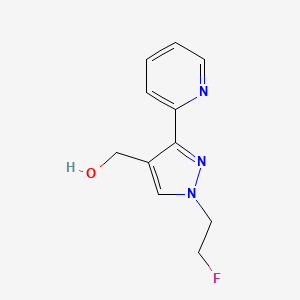

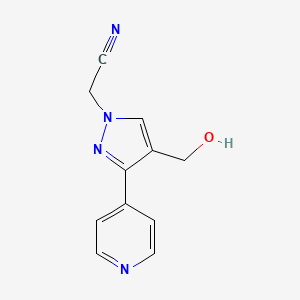

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.